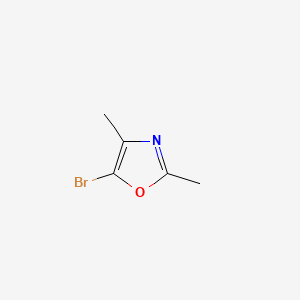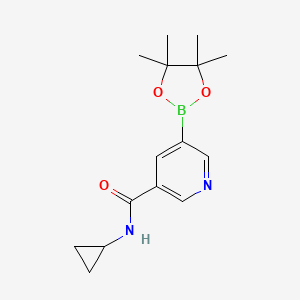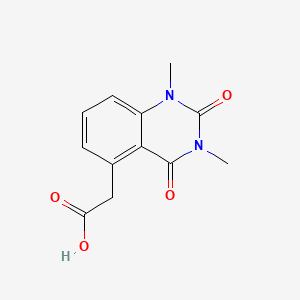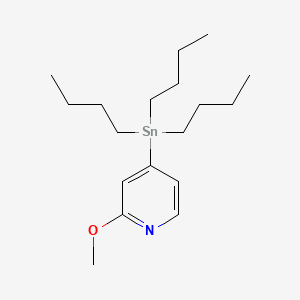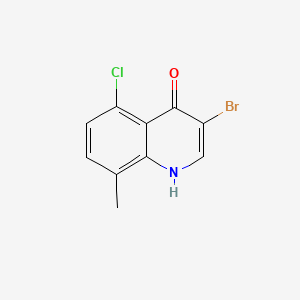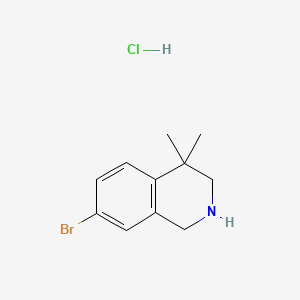![molecular formula C7H4BrClN2 B599144 6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン CAS No. 1303890-45-0](/img/structure/B599144.png)
6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloroimidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . Its molecular formula is C7H4BrClN2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, has been well studied in the past decade. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular weight of 6-Bromo-7-chloroimidazo[1,2-a]pyridine is 231.48 g/mol . The IUPAC name for this compound is 6-bromo-7-chloroimidazo[1,2-a]pyridine . The InChI code is 1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
6-Bromo-7-chloroimidazo[1,2-a]pyridine has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 17.3 Ų and a complexity of 155 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .科学的研究の応用
有機合成および医薬品中間体
“6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”は、有機合成および医薬品中間体として使用されます {svg_1}。この化合物は、さまざまな医薬品製品の製造に使用でき、新薬や治療法の開発に貢献しています。
抗結核剤
“6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”などのイミダゾ[1,2-a]ピリジン誘導体は、潜在的な抗結核剤として認識されています {svg_2}。 イミダゾ[1,2-a]ピリジンのいくつかの例は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示しています {svg_3}.
新しい結核薬の開発
世界保健機関は、新しい結核薬を開発するための取り組みを行っており、”6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”はこの目的のために研究されている化合物の1つです {svg_4}。 この化合物の構造活性相関、作用機序、およびさまざまなスキャフォールドホッピング戦略が批判的にレビューされています {svg_5}.
蛍光生体イメージング
“6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”とその類似体は、蛍光生体イメージングで潜在的に使用できます {svg_6}。このアプリケーションは、分子レベルで生物学的プロセスを可視化し、細胞機能や疾患の進行に関する貴重な洞察を提供するのに役立ちます。
感染症の治療
“6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”を感染症の治療に使用するための研究が行われています {svg_7}。この化合物のさまざまな病原体に対する潜在的な有効性は、新しい治療戦略の開発につながる可能性があります。
創薬研究
“6-ブロモ-7-クロロイミダゾ[1,2-a]ピリジン”は、創薬研究で使用されています {svg_8}。その独特の化学構造により、新薬の探索において貴重なツールとなり、医薬品化学の進歩に貢献しています。
Safety and Hazards
将来の方向性
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, has been well studied in the past decade. The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-7-chloroimidazo[1,2-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
生化学分析
Biochemical Properties
6-Bromo-7-chloroimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in metabolic pathways.
Cellular Effects
The effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-7-chloroimidazo[1,2-a]pyridine can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-7-chloroimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-7-chloroimidazo[1,2-a]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-chloroimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
6-Bromo-7-chloroimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can influence the activity of cofactors involved in metabolic reactions, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-7-chloroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell . The localization and accumulation of 6-Bromo-7-chloroimidazo[1,2-a]pyridine within specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of 6-Bromo-7-chloroimidazo[1,2-a]pyridine is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 6-Bromo-7-chloroimidazo[1,2-a]pyridine can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
6-bromo-7-chloroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJQCCWMBQXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)


